molecular formula C11H13BrO B7862688 1-(3-Bromophenyl)pentan-2-one

1-(3-Bromophenyl)pentan-2-one

Cat. No.: B7862688
M. Wt: 241.12 g/mol
InChI Key: FVHGXTLEYZXKJU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pentan-2-one is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentan-2-one moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)pentan-2-one can be synthesized through various synthetic routes. One common method involves the bromination of phenylpentan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenylpentan-2-one derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Bromophenyl)pentan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)pentan-2-one is unique due to the specific positioning of the bromine atom at the meta position, which influences its chemical reactivity and biological activity. This positioning can affect the compound’s interaction with molecular targets and its overall stability .

Properties

IUPAC Name

1-(3-bromophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHGXTLEYZXKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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